N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a structurally complex hydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a phenyl group at position 2. The triazole ring is further functionalized with a sulfanyl group (-S-) at position 3, which connects to an acetohydrazide moiety. The hydrazide segment incorporates an (E)-configured imine linkage to a 3,5-dibromo-2-hydroxyphenyl group.
The methoxy group on the phenyl ring may enhance solubility via moderate polarity. The compound’s synthesis likely involves cyclization to form the triazole core, followed by condensation reactions to introduce the sulfanyl and hydrazide groups, analogous to methods described for related triazole derivatives .
Properties
Molecular Formula |
C24H19Br2N5O3S |
|---|---|
Molecular Weight |
617.3 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Br2N5O3S/c1-34-19-9-7-15(8-10-19)23-29-30-24(31(23)18-5-3-2-4-6-18)35-14-21(32)28-27-13-16-11-17(25)12-20(26)22(16)33/h2-13,33H,14H2,1H3,(H,28,32)/b27-13+ |
InChI Key |
LRCCDGHCUZAZRN-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC(=C4)Br)Br)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of an appropriate acyl hydrazide with a triazole derivative under controlled conditions to form the hydrazide intermediate.
Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 3,5-dibromo-2-hydroxybenzaldehyde in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The azomethine (C=N) bond can be reduced to form the corresponding amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the triazole moiety is particularly noted for its effectiveness against various bacterial strains and fungi. In vitro studies have shown that this compound may inhibit the growth of resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Properties
Molecular docking studies suggest that this compound can act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico evaluations have demonstrated promising binding affinities, indicating its potential use in treating inflammatory diseases such as arthritis or asthma .
Anticancer Activity
Preliminary studies have indicated that derivatives of triazole compounds possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. The specific compound may similarly exhibit these effects, warranting further investigation through clinical trials .
Case Study: Antimicrobial Efficacy
A study conducted on a series of synthesized triazole derivatives showed that compounds structurally related to N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study: Anti-inflammatory Potential
In another study focusing on anti-inflammatory agents, the compound was evaluated for its ability to suppress pro-inflammatory cytokine production in human cell lines. Results indicated a marked reduction in cytokine levels when treated with the compound compared to controls, highlighting its potential therapeutic role in managing chronic inflammation .
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: Potential pathways include oxidative stress response, apoptosis, and signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-Based Hydrazide Derivatives
Key Observations:
Electron-Withdrawing vs. Donating Groups: The target compound’s 3,5-dibromo-2-hydroxyphenyl group introduces strong electron-withdrawing effects (Br) and hydrogen-bonding capacity (OH), contrasting with electron-donating groups (e.g., -OMe, -N(Et)₂) in analogues . This may reduce electron density on the hydrazide imine, affecting reactivity and interaction with biological targets.
Lipophilicity and Solubility: Bromine substituents increase logP values compared to methoxy or methyl groups. For instance, the target compound’s logP is estimated ~4.5, whereas the diethylamino derivative (logP ~3.8) exhibits improved aqueous solubility due to its tertiary amine.
Biological Activity :
- Triazole derivatives with methoxy groups (e.g., ) show antimicrobial and plant-growth-promoting activities, likely due to interactions with cytochrome P450 or redox enzymes .
- The target compound’s brominated aromatic system may confer enhanced antibacterial or antifungal properties, as halogens often improve membrane penetration and target binding .
Electronic and Geometric Considerations
- Isoelectronic vs. Isostructural Effects : While the triazole core is conserved across analogues, differences in substituent geometry (e.g., para vs. meta substitution) disrupt electronic symmetry. For example, the 3,4,5-trimethoxyphenyl group in creates a planar, electron-rich system, whereas the target compound’s dibromo-hydroxyphenyl group introduces steric bulk and dipole moments .
- QSAR Implications : Molecular descriptors such as polar surface area (PSA) and van der Waals volume vary significantly. The target compound’s PSA (~110 Ų) is higher than (~95 Ų), suggesting differences in membrane permeability and bioavailability .
Biological Activity
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. Its structure incorporates a hydrazide moiety and a triazole ring, both of which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 631.35 g/mol. The compound features significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H21Br2N5O3S |
| Molecular Weight | 631.35 g/mol |
| CAS Number | 406466-00-0 |
Antibacterial Activity
Research indicates that compounds with similar structural features to this compound exhibit notable antibacterial properties. For instance, studies have shown that derivatives of triazole and hydrazone structures possess effective inhibitory actions against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
In one study, a related compound demonstrated an IC50 value of 0.212 µM against MAO-B (Monoamine oxidase B), suggesting potential for neuroprotective applications alongside antibacterial effects . The presence of electron-withdrawing groups like bromine enhances the antibacterial potency by increasing lipophilicity and membrane penetration .
Antifungal Activity
The compound's antifungal properties have also been explored in recent studies. Similar triazole derivatives have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism is believed to involve the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .
Anticancer Activity
The anticancer potential of compounds similar to this compound has been documented in several studies. For example, triazole derivatives have been reported to induce apoptosis in cancer cell lines through caspase activation pathways .
A specific case study highlighted that a related hydrazone complex exhibited significant cytotoxicity against liver cancer cells (SMMC7721), with an upregulation of caspase 3 expression indicating apoptosis induction . This suggests that the compound may serve as a lead for developing novel anticancer agents.
Case Studies
- Antibacterial Efficacy : A series of synthesized hydrazone derivatives were tested against standard bacterial strains using the agar disc diffusion method. The results indicated that compounds with similar structures to this compound showed significant inhibition zones against E. coli and S. aureus.
- Anticancer Activity : In vitro studies on cancer cell lines revealed that certain derivatives triggered apoptosis through mitochondrial pathways. The activation of caspases was confirmed via Western blot analysis, indicating the potential for these compounds in cancer therapy.
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example, triazole-thioacetohydrazide intermediates can be synthesized by refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) . Key parameters affecting yield include:
- Reaction time : Extended reflux durations (4–6 hours) improve imine bond formation but risk side reactions.
- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance solubility of aromatic intermediates.
- Catalyst optimization : Acetic acid concentration (5–10 drops per 0.001 mol substrate) balances protonation and avoids over-acidification.
Post-synthesis, vacuum evaporation and recrystallization in ethanol improve purity .
Basic: What spectroscopic and analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
A combination of techniques is required:
- NMR spectroscopy : - and -NMR identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, hydrazone NH at δ 10–12 ppm) and confirm substituent positions .
- FT-IR : Stretching frequencies for C=N (1590–1650 cm) and S-H (2550–2600 cm) validate functional groups .
- Elemental analysis (CHNS) : Matches experimental vs. theoretical values for C, H, N, and S within ±0.3% error .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]) confirm molecular weight .
Advanced: How can researchers resolve contradictions in spectral data during structural characterization?
Methodological Answer:
Contradictions often arise from tautomerism (e.g., keto-enol forms) or crystallographic disorder. Strategies include:
- Variable-temperature NMR : Detects dynamic equilibria in solution (e.g., hydrazone tautomers) .
- X-ray crystallography : Resolves solid-state conformation ambiguities, especially for E/Z isomerism in the methylidene group .
- DFT calculations : Compare experimental IR/NMR data with computed spectra for energetically favorable conformers .
For example, computational modeling at the B3LYP/6-31G(d) level can predict -NMR shifts with <0.2 ppm deviation .
Advanced: What computational methods are recommended to predict the electronic properties and bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge transfer potential .
- Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina, focusing on triazole and hydrazone moieties as binding motifs .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. bromo groups) with predicted bioactivity using descriptors like logP and polar surface area .
Advanced: How can Bayesian optimization improve reaction yields during scale-up synthesis?
Methodological Answer:
Bayesian optimization iteratively adjusts variables (temperature, solvent ratio, catalyst loading) to maximize yield:
- Design of Experiments (DoE) : Define parameter space (e.g., 60–100°C for reflux, 0.5–2.0 eq. catalyst).
- Surrogate models : Gaussian processes predict yield trends with minimal experiments (e.g., 10–15 runs) .
- Validation : Confirm optimized conditions with triplicate runs. For example, a 22% yield improvement was reported for analogous triazole derivatives using this approach .
Advanced: How should researchers design biological activity assays to evaluate this compound’s potential?
Methodological Answer:
- Target selection : Prioritize enzymes (e.g., DNA methyltransferases, kinases) based on structural analogs in DrugBank .
- Dose-response assays : Use IC measurements (1–100 µM range) with positive controls (e.g., 5-azacytidine for epigenetic activity) .
- Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity and thermodynamics .
- Data validation : Cross-check with cytotoxicity assays (e.g., MTT on HEK293 cells) to rule out nonspecific effects .
Basic: What protocols ensure purity and identity confirmation for this compound?
Methodological Answer:
- HPLC-PDA : Use a C18 column (70:30 acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .
- Melting point analysis : Compare experimental values (e.g., 180–185°C) with literature to detect impurities .
- TLC monitoring : Hexane:ethyl acetate (3:1) with UV visualization at 254 nm tracks reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
